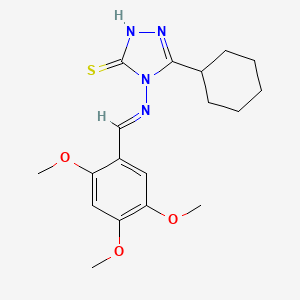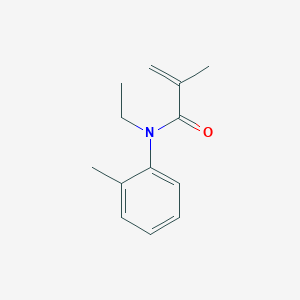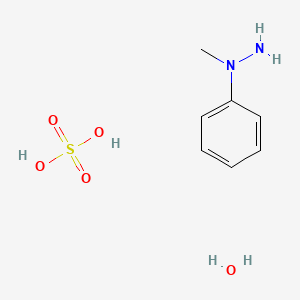
1-(2,5-Dichlorophenyl)-3-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-3-propylurea is an organic compound characterized by the presence of a urea group attached to a 2,5-dichlorophenyl ring and a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dichlorophenyl)-3-propylurea typically involves the reaction of 2,5-dichloroaniline with propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. The reaction can be represented as follows:
2,5-Dichloroaniline+Propyl isocyanate→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,5-Dichlorophenyl)-3-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield urea derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiparasitic effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial and parasitic infections.
Industry: The compound is used in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-propylurea involves its interaction with specific molecular targets. The compound can form hydrogen bonds with biological molecules, influencing their function. The exact pathways and targets are still under investigation, but it is believed that the compound’s dichlorophenyl group plays a crucial role in its biological activity .
Comparación Con Compuestos Similares
1-(2,5-Dichlorophenyl)piperazine: Shares the dichlorophenyl group but has a different core structure.
1-(2,5-Dichlorophenyl)biguanide hydrochloride: Contains a biguanide core and exhibits similar biological activities.
Uniqueness: 1-(2,5-Dichlorophenyl)-3-propylurea is unique due to its specific combination of the dichlorophenyl group and the urea linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Conclusion
This compound is a compound of significant interest due to its versatile chemical properties and potential applications in various fields. Its synthesis, chemical reactions, and biological activities continue to be areas of active research, promising new insights and applications in the future.
Propiedades
Número CAS |
13142-17-1 |
|---|---|
Fórmula molecular |
C10H12Cl2N2O |
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
1-(2,5-dichlorophenyl)-3-propylurea |
InChI |
InChI=1S/C10H12Cl2N2O/c1-2-5-13-10(15)14-9-6-7(11)3-4-8(9)12/h3-4,6H,2,5H2,1H3,(H2,13,14,15) |
Clave InChI |
MMYJFTKRFXNJPH-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3,4-Dichlorophenyl)-3-[2-(phenylcarbonyl)phenyl]urea](/img/structure/B11963477.png)





![(2-{(E)-[2-({[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B11963512.png)


![3,3'-(Butane-1,4-diyl)bis(1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione)](/img/structure/B11963528.png)




